Bis(tributylammonium) pyrophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

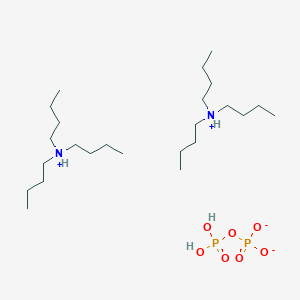

Bis(tributylammonium) pyrophosphate is a useful research compound. Its molecular formula is C24H58N2O7P2 and its molecular weight is 548.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Phase-Transfer Catalyst

Bis(tributylammonium) pyrophosphate functions as a phase-transfer catalyst, facilitating reactions between immiscible phases. This property enhances the efficiency of organic synthesis, making it a valuable tool for chemists aiming to optimize their processes.

| Application | Benefits |

|---|---|

| Phase-Transfer Catalysis | Increases reaction rates and yields by enabling reactions between organic and aqueous phases |

Biochemistry

Drug Delivery Systems

In biochemistry, this compound is utilized in the preparation of liposomes and lipid-based drug delivery systems. These systems improve the bioavailability of therapeutic agents, which is crucial for effective pharmaceutical applications.

| Application | Benefits |

|---|---|

| Liposome Preparation | Enhances drug solubility and stability, improving therapeutic efficacy |

Material Science

Advanced Materials Synthesis

The compound plays a role in synthesizing advanced materials such as polymer composites. These materials are essential for creating lightweight and durable products used in various industries, including aerospace and automotive.

| Application | Benefits |

|---|---|

| Polymer Composites | Provides enhanced mechanical properties and reduces weight |

Electrochemistry

Energy Storage Solutions

In electrochemistry, this compound serves as an electrolyte in batteries and supercapacitors. Its use enhances energy storage capabilities and overall performance, contributing to the development of efficient energy systems.

| Application | Benefits |

|---|---|

| Electrolyte in Batteries | Improves charge/discharge efficiency and cycle stability |

Environmental Science

Remediation of Heavy Metal Contamination

This compound is also applied in environmental science for the remediation of heavy metal contamination in soils and water. It provides practical solutions for environmental cleanup efforts, addressing pollution issues effectively.

| Application | Benefits |

|---|---|

| Environmental Remediation | Offers a method for detoxifying contaminated sites |

Case Study 1: Liposome Formation

A study demonstrated that this compound significantly improved the encapsulation efficiency of hydrophobic drugs in liposomes. The resulting formulations showed enhanced stability and bioavailability compared to traditional methods, making them suitable for clinical applications.

Case Study 2: Polymer Composite Development

Research on polymer composites incorporating this compound revealed improved tensile strength and flexibility. These advancements enabled the development of materials suitable for high-performance applications in the aerospace sector.

Propriétés

Formule moléculaire |

C24H58N2O7P2 |

|---|---|

Poids moléculaire |

548.7 g/mol |

Nom IUPAC |

phosphono phosphate;tributylazanium |

InChI |

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

WRMXOVHLRUVREB-UHFFFAOYSA-N |

SMILES canonique |

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)(O)OP(=O)([O-])[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.